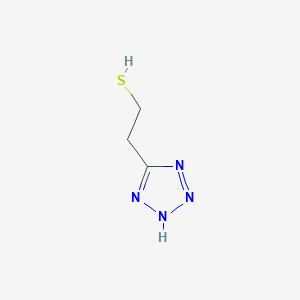

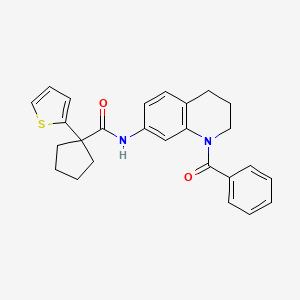

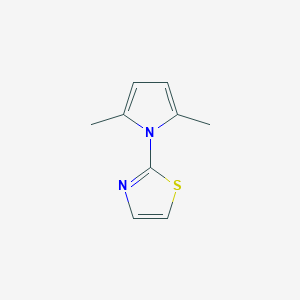

![molecular formula C19H15ClFN3O2S B2486632 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-08-0](/img/structure/B2486632.png)

2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include nucleophilic substitution reactions, amidation, and the introduction of halogen atoms through halogenation reactions. For example, the feasibility of nucleophilic displacement in the pyrazole ring with fluorine has been demonstrated, highlighting the complex synthetic routes required to introduce specific functional groups into the molecule's structure (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader category of fluorinated pyrazoles and benzamides, which have been synthesized and characterized for their potential applications in medicinal chemistry. Fluorinated compounds are of considerable interest due to their unique properties, including enhanced stability and bioavailability. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing the interest in such fluorinated structures for further functionalization and applications in drug development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Biological Activities and Potential Therapeutic Applications

Antiproliferative and Cytotoxic Activities : The search for novel anticancer agents has led to the exploration of pyrazoline and benzamide derivatives. For example, studies have indicated that certain pyrazole-sulfonamide derivatives exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as cancer therapeutics. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives and evaluated their in vitro antiproliferative activities, highlighting the potential of these compounds in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antimicrobial Activity : The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal infections. Studies have synthesized and tested various benzamide and pyrazole derivatives for their antimicrobial efficacy. For instance, Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial and antifungal activities, contributing to the search for new antimicrobial compounds (Gadakh, Pandit, Rindhe, & Karale, 2010).

Chemical Sensors and Fluorescent Probes : The unique structural features of benzamides and pyrazoles also make them suitable candidates for chemical sensors and fluorescent probes. Khan (2020) synthesized a pyrazoline derivative that demonstrated the potential as a fluorescent chemosensor for metal ion detection, showcasing an application in analytical chemistry (Khan, 2020).

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWYIXKBTRCIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

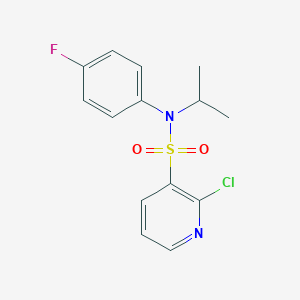

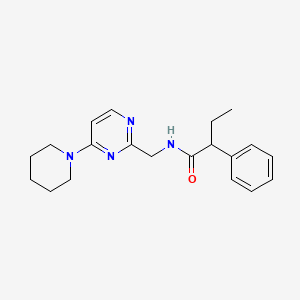

![Cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2486550.png)

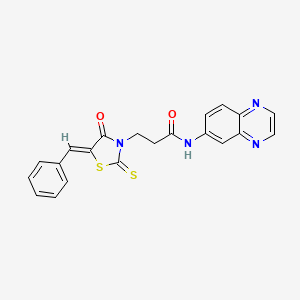

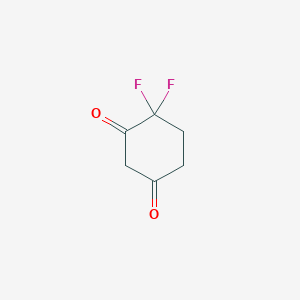

![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)

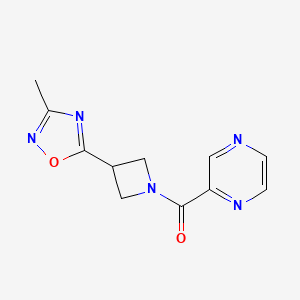

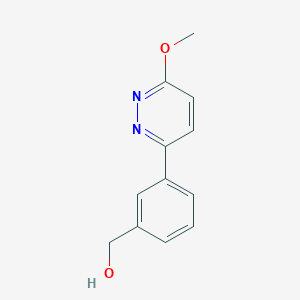

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)